An In-depth Technical Guide to 1-(2-Chloroethyl)piperidine-4-carbonitrile Hydrochloride
An In-depth Technical Guide to 1-(2-Chloroethyl)piperidine-4-carbonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride is a key building block in modern medicinal chemistry. Its unique bifunctional nature, possessing both a reactive chloroethyl group and a versatile carbonitrile moiety on a piperidine scaffold, makes it a valuable intermediate in the synthesis of a wide array of pharmacologically active compounds. This guide provides a comprehensive overview of its physical and chemical properties, detailed analytical methodologies for its characterization, and essential safety and handling protocols. The information presented herein is intended to empower researchers to utilize this compound effectively and safely in their drug discovery and development endeavors.
Physicochemical Properties
The hydrochloride salt of 1-(2-chloroethyl)piperidine-4-carbonitrile is a stable, solid material, facilitating its storage and handling in a laboratory setting. A summary of its key physical and chemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 111041-03-3 | [1] |
| Molecular Formula | C₈H₁₄Cl₂N₂ | [1][2] |
| Molecular Weight | 209.12 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Purity | ≥98% | |
| Storage Temperature | Ambient |
Further detailed physical properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined experimentally.
Molecular Structure and Reactivity
The molecular structure of 1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride is fundamental to its utility in chemical synthesis. The protonated piperidine nitrogen enhances the compound's stability and water solubility.[4]
Caption: Molecular structure of 1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride.
The reactivity of this molecule is characterized by two primary sites:
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The Chloroethyl Group: The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic substitution. This allows for the facile introduction of a wide variety of functional groups.
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The Carbonitrile Group: The nitrile functionality can undergo various transformations. It can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing further avenues for molecular elaboration.[4]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of 1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride. A multi-technique approach is recommended.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton spectrum is expected to show a series of multiplets for the piperidine ring protons. The protons of the chloroethyl group will likely appear as triplets, with the methylene group adjacent to the chlorine being the most downfield.
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¹³C NMR: The carbon spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The carbon bearing the nitrile group will be significantly downfield, as will the carbon attached to the chlorine atom.
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Infrared (IR) Spectroscopy:
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A characteristic sharp peak corresponding to the C≡N stretch of the nitrile group is expected around 2240-2260 cm⁻¹.
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C-H stretching vibrations for the alkane-like piperidine ring and chloroethyl group will be observed in the 2850-3000 cm⁻¹ region.
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The C-Cl stretch will likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
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Mass Spectrometry (MS):
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The mass spectrum should show a molecular ion peak corresponding to the free base (C₈H₁₃ClN₂). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.
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Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of 1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point for method development.
Experimental Protocols
The following are generalized protocols for the characterization of 1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride. Instrument parameters and specific conditions should be optimized for the available equipment.
NMR Sample Preparation and Analysis
Caption: A generalized workflow for NMR analysis.
HPLC Purity Assessment
Caption: A generalized workflow for HPLC purity analysis.
Safety and Handling
1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride is classified as an irritant and is harmful if swallowed.[1][3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.
In case of exposure:
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Eyes: Immediately flush with copious amounts of water for at least 15 minutes.
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Skin: Wash affected area with soap and water.
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Ingestion: Seek immediate medical attention.
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Inhalation: Move to fresh air.
Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride is a valuable and versatile intermediate for the synthesis of novel chemical entities. A thorough understanding of its physical properties, reactivity, and proper handling is paramount for its successful and safe application in research and development. The analytical methods and safety protocols outlined in this guide provide a solid foundation for scientists working with this compound.
References
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Exploring 1-(2-Chloroethyl)piperidine Hydrochloride: Properties and Applications. (n.d.). Retrieved January 12, 2026, from [Link]
Sources
- 1. 111041-03-3 Cas No. | 1-(2-Chloroethyl)piperidine-4-carbonitrilehydrochloride | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. 1-(2-CHLOROETHYL)PIPERIDINE-4-CARBONITRILEHYDROCHLORIDE CAS#: [m.chemicalbook.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Buy 1-(2-Chloroethyl)piperidine-4-carbonitrile | 108890-51-3 [smolecule.com]
